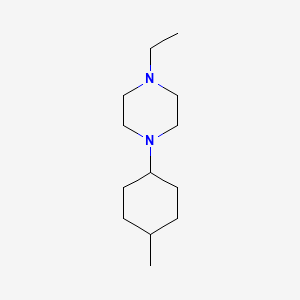
1-ethyl-4-(4-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(4-methylcyclohexyl)piperazine, also known as 4-MEC, is a synthetic compound that belongs to the class of piperazine derivatives. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. 4-MEC is a stimulant that acts on the central nervous system and produces effects similar to amphetamines. In
Mechanism of Action
The mechanism of action of 1-ethyl-4-(4-methylcyclohexyl)piperazine involves the stimulation of the central nervous system by increasing the release of dopamine and norepinephrine. This leads to increased alertness, euphoria, and energy. The compound also has an affinity for serotonin receptors, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and increased sweating. Long-term use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
The advantages of using 1-ethyl-4-(4-methylcyclohexyl)piperazine in lab experiments are its well-defined chemical structure and its ability to produce consistent effects. It is also relatively easy to synthesize and purify. The limitations of using this compound in lab experiments are its potential for abuse and its lack of specificity for certain neurotransmitter systems.
Future Directions
For research on 1-ethyl-4-(4-methylcyclohexyl)piperazine include investigating its effects on different neurotransmitter systems and exploring its potential as a therapeutic agent for certain disorders.
Synthesis Methods
The synthesis of 1-ethyl-4-(4-methylcyclohexyl)piperazine involves the reaction of 1-ethylpiperazine with 4-methylcyclohexanone in the presence of a reducing agent. The reaction takes place under controlled conditions and yields this compound as a white crystalline powder. The purity of the compound can be improved by recrystallization and chromatographic techniques.
Scientific Research Applications
The scientific research application of 1-ethyl-4-(4-methylcyclohexyl)piperazine is mainly focused on its psychoactive effects and mechanism of action. It has been used in animal studies to investigate its effects on behavior, cognition, and neurotransmitter systems. This compound has been shown to increase dopamine and norepinephrine levels in the brain, leading to its stimulant effects. It has also been found to have an affinity for serotonin receptors, which may contribute to its hallucinogenic effects.
properties
IUPAC Name |
1-ethyl-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-14-8-10-15(11-9-14)13-6-4-12(2)5-7-13/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNFCGMFTWRLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

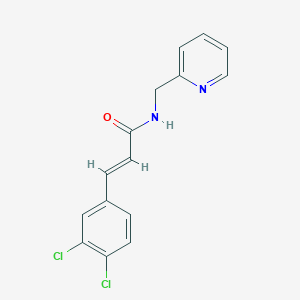
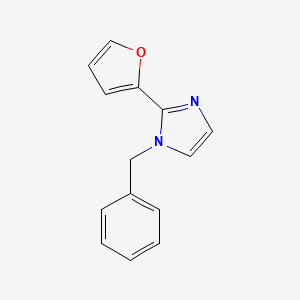
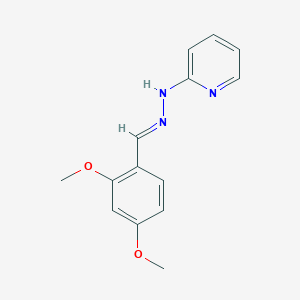
![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)

![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)

![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)
![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)
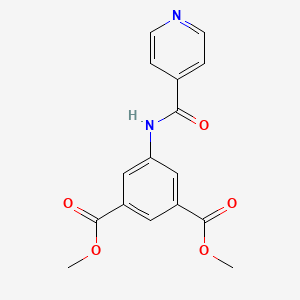
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)